(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Catalog No.
S994782
CAS No.
661489-22-1
M.F
C11H12N2
M. Wt
172.231
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

CAS Number

661489-22-1

Product Name

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

IUPAC Name

(Z)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile

Molecular Formula

C11H12N2

Molecular Weight

172.231

InChI

InChI=1S/C11H12N2/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h3-4,6-7H,13H2,1-2H3/b4-3-

InChI Key

JNRBSZUSHVFWIK-ARJAWSKDSA-N

SMILES

CC1=CC(=CC(=C1N)C)C=CC#N

Synonyms

(2Z)-3-(4-Amino-3,5-dimethylphenyl)-2-propenenitrile

Precursor for Antiviral Drugs:

Rilpivirine is a key intermediate in the synthesis of Efavirenz, an established non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV/AIDS treatment []. The presence of the nitrile and amine functional groups in rilpivirine makes it suitable for further chemical modifications leading to Efavirenz [].

Organic Synthesis and Material Science:

The unique structure of rilpivirine, containing an aromatic ring, a cyano group (C≡N), and an amino group (NH2), makes it a versatile building block for organic synthesis. Researchers can utilize rilpivirine to synthesize various complex molecules with potential applications in material science, such as polymers or functional materials [].

Medicinal Chemistry Research:

Rilpivirine's scaffold, with its specific arrangement of functional groups, can be a starting point for drug discovery efforts. By modifying the molecule's structure, researchers can explore its potential binding to various biological targets and assess its pharmacological activity in different disease models []. This approach can lead to the development of novel therapeutic candidates.

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is an organic compound with the molecular formula C11H12N2C_{11}H_{12}N_{2} and a molecular weight of approximately 172.23 g/mol. This compound appears as a pale green crystalline solid and is known for its solubility in organic solvents such as ethanol and dimethyl sulfoxide, while being insoluble in water . The compound features a double bond between the carbon atoms adjacent to the nitrile group, which contributes to its unique structural properties.

Typical of compounds containing both double bonds and nitrile groups. Notably, it can undergo:

  • Nucleophilic Addition: The nitrile group can react with nucleophiles to form amines or other derivatives.
  • Electrophilic Substitution: The aromatic ring can be modified through electrophilic aromatic substitution reactions.
  • Hydrogenation: Under catalytic conditions, the double bond can be hydrogenated to form saturated derivatives.

The synthesis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile typically involves:

  • Amination Reaction: Starting from 3,5-dimethylphenylacrylonitrile, an amination reaction can be performed using ammonia or amine derivatives.
  • Alkylation: The introduction of the amino group can also be achieved through alkylation methods involving suitable precursors.
  • Isomerization: If necessary, isomerization techniques may be employed to obtain the (Z) configuration from (E) forms.

These methods highlight the versatility in synthetic approaches available for this compound .

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile has potential applications in various fields:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting cancer or infectious diseases.
  • Material Science: It may serve as a building block for polymers or other materials with specific mechanical properties.
  • Research: Utilized in academic and industrial research settings for studying structure-activity relationships in drug development.

Interaction studies involving (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile are crucial for understanding its pharmacokinetics and dynamics. Key areas include:

  • Drug-Receptor Interactions: Investigating how this compound binds to specific biological targets.
  • Metabolic Pathways: Understanding how it is metabolized within biological systems to predict efficacy and toxicity.
  • Synergistic Effects: Exploring its interactions with other compounds to enhance therapeutic outcomes.

Several compounds share structural similarities with (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
4-Amino-3,5-dimethylbenzonitrile74896-24-50.86Directly related amino compound
2,6-Dimethylaniline hydrochloride21436-98-60.85Contains two methyl groups on the aromatic ring
3,3',5,5'-Tetramethylbenzidine dihydrochloride64285-73-00.84A dye used in biochemical assays
2-Aminoprop-1-ene-1,1,3-tricarbonitrile868-54-20.60Contains multiple nitrile groups

The uniqueness of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile lies in its specific arrangement of functional groups and its potential biological activities that distinguish it from other similar compounds .

XLogP3

2.1

Dates

Modify: 2023-08-15

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